N-(4-iodophenyl)-2-(4-nitrophenyl)acetamide
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Overview
Description
Preparation Methods
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Synthetic Routes
- One synthetic route involves the reaction of 4-iodoaniline with 4-nitrobenzaldehyde in the presence of a base (such as sodium hydroxide or potassium carbonate) to form the imine intermediate.
- The imine intermediate is then reduced using a reducing agent (e.g., sodium borohydride) to yield N-(4-iodophenyl)-N-[(E)-(4-nitrophenyl)methylidene]amine .
- Finally, acetylation of the amine group with acetic anhydride or acetyl chloride leads to the formation of N-(4-iodophenyl)-2-(4-nitrophenyl)acetamide.
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Industrial Production Methods
- While there isn’t a specific industrial production method dedicated to this compound, it can be synthesized on a laboratory scale using the methods described above.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound may serve as a building block for more complex molecules.
Biology and Medicine: Its biological activity and potential as a drug candidate need further investigation.
Industry: Limited applications in industry due to its specialized structure.
Mechanism of Action
- The exact mechanism of action is not well-documented. Further research is needed to understand how it exerts its effects.
- Potential molecular targets and pathways remain to be explored.
Comparison with Similar Compounds
- Unfortunately, there is limited information available on similar compounds with the same specific structure.
- its uniqueness lies in the combination of the 4-iodophenyl and 4-nitrophenyl groups.
Properties
Molecular Formula |
C14H11IN2O3 |
---|---|
Molecular Weight |
382.15 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H11IN2O3/c15-11-3-5-12(6-4-11)16-14(18)9-10-1-7-13(8-2-10)17(19)20/h1-8H,9H2,(H,16,18) |
InChI Key |
UCRRXNDIFQGCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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